molecular formula C10H13BF3NO3 B15299384 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole

Cat. No.: B15299384
M. Wt: 263.02 g/mol
InChI Key: GXTWMYAEXZBKOK-UHFFFAOYSA-N
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Description

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by the presence of a boron-containing dioxaborolane ring and a trifluoromethyl-substituted oxazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole typically involves the reaction of a suitable oxazole precursor with a boron-containing reagent. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a trifluoromethyl-substituted oxazole and a boronic acid derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the boron-containing group into the oxazole framework, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like tetrahydrofuran or dichloromethane and may require elevated temperatures or the presence of catalysts .

Major Products

The major products formed from these reactions include boronic acid derivatives, reduced oxazole compounds, and various substituted oxazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole involves its interaction with various molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the boron-containing dioxaborolane ring and the trifluoromethyl group in 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole imparts unique chemical properties, such as enhanced stability, reactivity, and the ability to form reversible covalent bonds with biological targets. These features make it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C10H13BF3NO3

Molecular Weight

263.02 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C10H13BF3NO3/c1-8(2)9(3,4)18-11(17-8)7-5-6(15-16-7)10(12,13)14/h5H,1-4H3

InChI Key

GXTWMYAEXZBKOK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C(F)(F)F

Origin of Product

United States

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